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Benzothiophene core structure and aromaticity

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An In-depth Technical Guide to the **Benzothiophene** Core: Structure, Aromaticity, and Therapeutic Potential

Introduction

Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This bicyclic system, with the molecular formula C₈H₆S, is a cornerstone in medicinal chemistry and materials science.[2][3] It is a naturally occurring component of petroleum-related deposits like lignite tar.[2] The benzothiophene scaffold is recognized as a "privileged structure" in drug discovery, as its derivatives exhibit a vast array of biological activities.[4][5] These include anti-cancer, anti-inflammatory, antimicrobial, anti-diabetic, and kinase-inhibiting properties.[4][6][7] Marketed drugs such as the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal sertaconazole feature this core structure, highlighting its therapeutic significance.[1][7] This guide provides a detailed examination of the benzothiophene core's structure, aromaticity, chemical properties, and its pivotal role in the development of novel therapeutics.

Core Structure and Physicochemical Properties

Benzo[b]thiophene is the most common isomer, where the benzene and thiophene rings are fused at the 2,3-position of the thiophene ring.[8] The molecule is planar, with all its carbon atoms being sp² hybridized.[8] This planarity is a key contributor to its aromatic character. It is a white, solid compound with an odor similar to naphthalene.[1][2] **Benzothiophene** is generally insoluble in water but soluble in common organic solvents like acetone, ether, and benzene.[1][9]



Table 1: Physicochemical Properties of Benzothiophene

Property	Value	Reference
Molecular Formula	C ₈ H ₆ S	[1][2]
Molar Mass	134.20 g/mol	[1][10]
Appearance	White solid / Colorless to pale yellow liquid	[1][2][9]
Melting Point	28–32 °C	[1][2]
Boiling Point	221–222 °C	[1][2]
Density	1.149 g/mL at 25 °C	[1][11]
Resonance Energy	58 kcal/mol	[8]
Solubility	Insoluble in water; Soluble in organic solvents	[1][9]

Table 2: Spectroscopic Data of Benzothiophene

Spectroscopic Technique	Characteristic Data	Reference
UV-Vis (in ethanol)	λmax: 227, 257, 288 nm	[11]
¹³ C NMR	Signals confirm the electronic structure's symmetry. Carbons adjacent to sulfur show significant shifts.	[12]
IR	Characteristic peaks corresponding to aromatic C-H and C=C stretching.	[10][13]

Aromaticity of the Benzothiophene Core

The stability and characteristic reactivity of **benzothiophene** are derived from its aromaticity. Aromatic compounds are cyclic, planar, fully conjugated, and adhere to Hückel's rule, which



dictates the presence of (4n + 2) π -electrons, where 'n' is a non-negative integer.[14][15][16]

Benzothiophene fulfills all these criteria:

- Cyclic and Planar: It is a bicyclic planar system.[8]
- Fully Conjugated: It possesses a continuous ring of p-orbitals across both the benzene and thiophene rings.
- Hückel's Rule: The **benzothiophene** system contains 10 π -electrons (8 from the carbon atoms and 2 from the sulfur atom's lone pair). This fits the (4n + 2) rule with n=2, confirming its aromatic nature.[8]

The delocalization of these 10 π -electrons across the bicyclic structure results in significant resonance energy (58 kcal/mol), which imparts high thermal stability to the molecule.[8] The aromaticity is also supported by computational studies and experimental observations of its chemical behavior, particularly its propensity for substitution rather than addition reactions.[17] [18]

Caption: Benzothiophene core and its major resonance structures.

Chemical Reactivity

The aromatic nature of **benzothiophene** dictates its reactivity. It primarily undergoes electrophilic substitution reactions.[8]

- Electrophilic Substitution: Unlike benzene, the fused thiophene ring is more susceptible to
 electrophilic attack. The reaction predominantly occurs at the C3 position, which has a higher
 electron density compared to the C2 position.[8][17] This is because the carbocation
 intermediate formed by attack at C3 is more stabilized by resonance, with the positive
 charge being delocalized over the benzene ring without disrupting its aromaticity. Common
 electrophilic substitution reactions include nitration and halogenation.[19]
- Nucleophilic Substitution: While less common, nucleophilic substitution can occur, particularly on halogenated **benzothiophenes**.[20] For instance, halogen atoms at the C2 or C3 positions can be displaced by nucleophiles.[20]



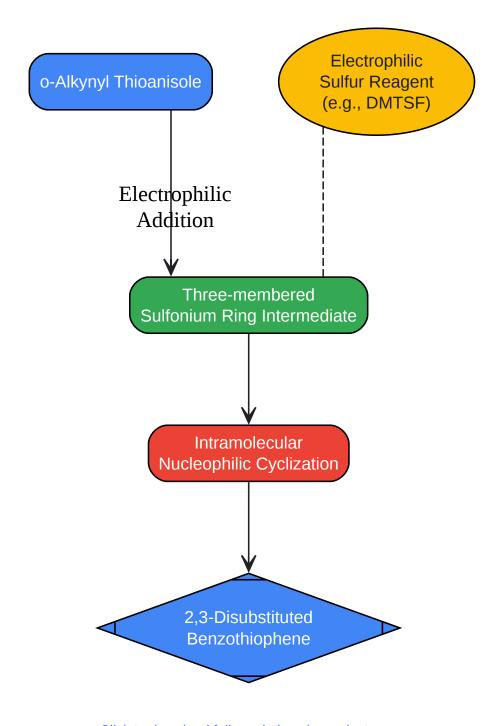
• Lithiation: **Benzothiophene** can be deprotonated using strong bases like n-butyllithium, typically at the C2 position, to form a 2-lithiobenzothiophene intermediate. This is a powerful synthetic tool for introducing various functional groups at this position.[20]

Synthesis of the Benzothiophene Core

Numerous synthetic strategies have been developed to construct the **benzothiophene** scaffold, reflecting its importance in organic chemistry.[6][21] These methods often involve the cyclization of appropriately substituted benzene derivatives.

A prevalent modern approach is the electrophilic cyclization of o-alkynyl thioanisoles. This method offers a direct route to 2,3-disubstituted **benzothiophene**s under moderate reaction conditions and tolerates a wide range of functional groups.[3]





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Caption: General workflow for **benzothiophene** synthesis.

Table 3: Selected Experimental Protocols for **Benzothiophene** Synthesis



Reaction Type	Protocol Summary	Reference
Friedländer-type Reaction	A mixture of 3-amino-2-formyl benzothiophene (0.5 mmol), a ketone (0.7 mmol), ethanol (10 mL), and aqueous NaOH (0.5 mL, 7 M) is refluxed for 12 hours. The reaction is quenched with 10% HCl, and the resulting precipitate is filtered, washed, and dried.	[22]
Domino Reaction	A mixture of 3-amino-2-formyl benzothiophene (0.5 mmol), a hydrazine derivative (0.55 mmol), ethanol (10 mL), and acetic acid (~5 drops) is refluxed for 12 hours. The product is precipitated by adding distilled water, then filtered, washed, and dried.	[22]
Palladium-Catalyzed Oxidative Cyclization	A stainless steel autoclave is charged with PdI ₂ (0.056 mmol), KI (2.80 mmol), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (1.12 mmol) in MeOH (56 mL). The autoclave is pressurized with CO (32 atm) and air (up to 40 atm) and heated. The product is purified by column chromatography.	[23]
Visible-Light-Promoted Cyclization	A mixture of a disulfide and an alkyne is subjected to visible light irradiation in the presence of a photocatalyst, leading to the formation of the	[24]



benzothiophene ring through a radical pathway.

Role in Medicinal Chemistry and Drug Development

The **benzothiophene** core is a versatile scaffold for designing biologically active molecules.[5] Its rigid, planar structure and the presence of the electron-rich sulfur atom allow for specific interactions with biological targets like enzymes and receptors through mechanisms such as hydrogen bonding, π - π stacking, and van der Waals forces.[5] The core's chemical stability and relatively low toxicity further enhance its appeal in drug design.[25]

Derivatives of **benzothiophene** have demonstrated a wide spectrum of pharmacological activities:

- Anti-cancer: Compounds like Raloxifene and Arzoxifene are prominent examples.[26] Many derivatives act by inhibiting key enzymes involved in cancer progression, such as protein kinases or topoisomerases.[5][26]
- Kinase Inhibition: Benzothiophenes are effective scaffolds for developing multi-target kinase inhibitors.[27][28] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[26]
- Anti-inflammatory: Zileuton, an inhibitor of 5-lipoxygenase, is used to treat asthma.[1][5]
- Antimicrobial and Antifungal: The scaffold is present in drugs like Sertaconazole and has been used to develop new agents against various pathogens.[1][5]

Case Study: Benzothiophene Derivatives as Multi-Kinase Inhibitors

Chemoresistance in cancer often arises from the activation of alternative signaling pathways when a single target is inhibited.[27] Multi-target therapies, which simultaneously block several cancer-relevant targets, offer a promising strategy to overcome this challenge.[28]

Benzothiophene derivatives have emerged as potent multi-kinase inhibitors.

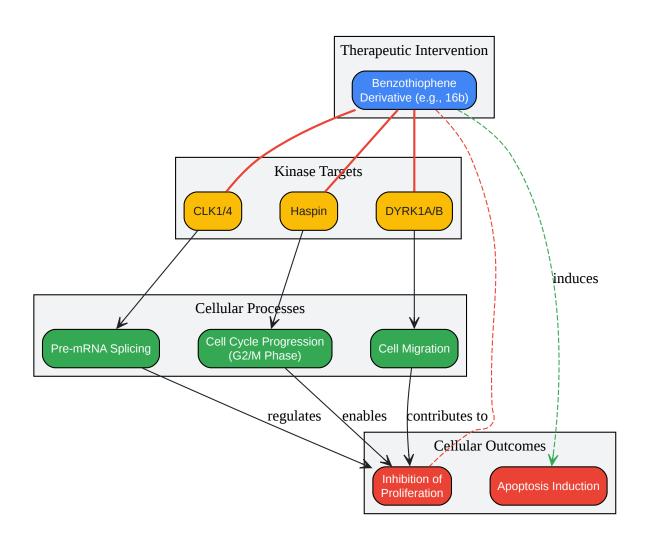






For example, specific 5-hydroxybenzothiophene derivatives have been shown to inhibit a range of kinases including DYRK1A, DYRK1B, CLK1, CLK4, DRAK1, and haspin.[26][27][29] [30] These kinases are involved in critical cellular processes such as cell cycle regulation, pre-mRNA splicing, and apoptosis.[27][29] By inhibiting these targets, benzothiophene compounds can induce cell cycle arrest (e.g., at the G2/M phase), trigger apoptosis (programmed cell death), and inhibit cancer cell migration.[27][28]





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Caption: Benzothiophene as a multi-kinase inhibitor.



Conclusion

The **benzothiophene** core, with its unique structural and electronic properties, is a molecule of profound importance. Its inherent aromaticity provides a stable and synthetically versatile scaffold that has been extensively explored by researchers in medicinal chemistry and materials science. The demonstrated success of **benzothiophene**-based drugs and the continued discovery of derivatives with potent and diverse biological activities, particularly as multi-target kinase inhibitors, ensure that this heterocyclic system will remain a focal point for future research and the development of next-generation therapeutics.

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